molecular formula C22H29N5O2 B2768831 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 1286726-50-8

4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2768831
CAS No.: 1286726-50-8
M. Wt: 395.507
InChI Key: FPEFDDMQSWYSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

One study focused on the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis. This research developed unified pharmacophore models for CB1 receptor ligands, suggesting that certain conformations and electrostatic characters of the molecule contribute significantly to its binding to the receptor. This study emphasizes the importance of molecular conformation in drug-receptor interactions, which could be relevant for understanding the interactions of the compound (J. Shim et al., 2002).

Antiviral Activities

Another study explored the synthesis and antiviral activities of pyridopyrazolotriazines, derived from a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative. This research highlights the potential of these compounds in developing treatments against viruses like HSV1 and HAV. The structural analysis and biological evaluation of these derivatives provide a foundation for further research into similar compounds for antiviral applications (F. Attaby et al., 2007).

G Protein-Biased Dopaminergics

Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines led to the discovery of high-affinity dopamine receptor partial agonists. This study provides insights into designing G protein-biased partial agonists with potential therapeutic applications, demonstrating the importance of structural modifications in fine-tuning receptor activity (D. Möller et al., 2017).

Molecular Docking and Screening

Research on triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives involved synthesis, molecular docking, and in vitro screening towards GlcN-6-P synthase. This study illustrates the utility of molecular docking in predicting the binding energies of ligands to target proteins, offering a pathway for the development of antimicrobial and antioxidant agents (E. M. Flefel et al., 2018).

Mechanism of Action

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-4-5-20(14-18(17)2)27-16-19(15-21(27)28)22(29)25-11-8-24(9-12-25)10-13-26-7-3-6-23-26/h3-7,14,19H,8-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEFDDMQSWYSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)CCN4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.